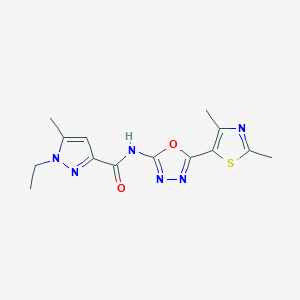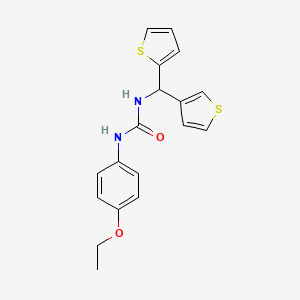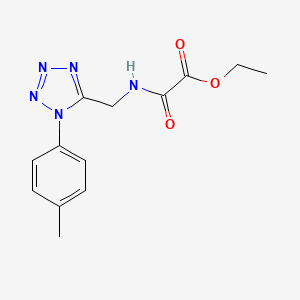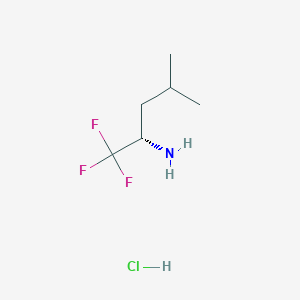
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that includes several functional groups such as a thiazole ring, an oxadiazole ring, and a pyrazole ring . Thiazoles are a type of heterocyclic compound that are known to have various biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, thiazoles can be synthesized through the reaction of α-haloketones and thioamides . Oxadiazoles can be synthesized from carboxylic acids and hydrazides . Pyrazoles can be synthesized from the reaction of 1,3-diketones and hydrazines .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The thiazole ring contains a sulfur and a nitrogen atom . The oxadiazole ring contains two nitrogen atoms and an oxygen atom . The pyrazole ring contains two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present. For example, the thiazole ring might undergo reactions at the sulfur or nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of multiple nitrogen atoms might make the compound a base .Aplicaciones Científicas De Investigación
Antiallergic Activities
Huang et al. (1994) synthesized a series of compounds related to the specified chemical, which exhibited promising antiallergic effects without a significant inhibitory effect on mast cell degranulation. These compounds showed potential in protecting the vasculature against the effects of various mediators such as histamine, serotonin, bradykinin, and substance P-induced ear edema in mice Huang et al., 1994.
Antibacterial Agents
Palkar et al. (2017) explored a novel class of antibacterial agents through the design and synthesis of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones. These compounds displayed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, at non-cytotoxic concentrations Palkar et al., 2017.
Antidepressant and Anticonvulsant Activities
Abdel‐Aziz et al. (2009) evaluated the antidepressant and anticonvulsant activities of novel pyrazole derivatives, finding that some compounds markedly induced antidepressant activity comparable or superior to that of imipramine and exhibited remarkable protective effect against clonic seizures induced by pentylenetetrazol (PTZ) in mice Abdel‐Aziz et al., 2009.
Antimicrobial Activity
Basavarajaiah and Mruthyunjayaswamy (2008) synthesized substituted-thiazole-2-semicarbazides derivatives, which underwent various reactions to yield compounds screened for their antimicrobial activity. These studies highlight the potential of these compounds as antimicrobial agents Basavarajaiah and Mruthyunjayaswamy, 2008.
Anticancer Agents
Nassar et al. (2015) outlined an efficient method to obtain pyrazolo[3,4-d]pyrimidine and pyrazole derivatives, which showed significant effects against mouse tumor model cancer cell lines and human cancer cell lines of Colon cancer (HCT-29) and Breast cancer (MCF-7) with docking studies supporting their potential as anticancer agents Nassar et al., 2015.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-5-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2S/c1-5-20-7(2)6-10(19-20)12(21)16-14-18-17-13(22-14)11-8(3)15-9(4)23-11/h6H,5H2,1-4H3,(H,16,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKCELGAOUXPQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NC2=NN=C(O2)C3=C(N=C(S3)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-acetylphenyl)-3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2378919.png)
![CC(C)(C)OC(=O)N1Ccc(O)(CN=[N+]=[N-])C1](/img/structure/B2378921.png)

![3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2378924.png)
![6-(3-Chlorophenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2378925.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2378926.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2378930.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxolane-3-carboxamide](/img/structure/B2378931.png)
![4-(3-fluorophenyl)-2-(4-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2378932.png)



![2-[[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2378940.png)
